

# Application Notes and Protocols for TRV045 in In Vivo Neuropathic Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | TRV045    |           |
| Cat. No.:            | B15572528 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical protocols for evaluating the efficacy of **TRV045**, a selective sphingosine-1-phosphate subtype 1 (S1P1) receptor modulator, in rodent models of neuropathic pain. The following sections detail the mechanism of action, experimental methodologies, and key preclinical findings for **TRV045**.

### Introduction

TRV045 is an investigational drug candidate being developed for the treatment of acute and chronic neuropathic pain, including diabetic peripheral neuropathy and chemotherapy-induced peripheral neuropathy.[1][2] As a selective S1P1 receptor modulator, TRV045 offers a novel, non-opioid therapeutic approach.[3] Preclinical studies have demonstrated its potential to reverse thermal hyperalgesia and mechanical allodynia in rodent models of neuropathic pain.
[1][3][2] A key differentiator of TRV045 is that it does not appear to cause S1P1 receptor desensitization or downregulation, unlike other S1P modulators like fingolimod, suggesting the potential for sustained analgesic effects with long-term treatment.

## **Mechanism of Action: S1P1 Receptor Modulation**

**TRV045** selectively targets the S1P1 receptor, which is expressed on various cells throughout the central nervous system (CNS), including astrocytes.[4][5][6] In neuropathic pain states, sphingosine-1-phosphate (S1P) levels are elevated in the spinal cord, leading to the activation of S1P1 receptors on astrocytes.[5][6][7] This activation is believed to contribute to



neuroinflammation and the central sensitization that underlies chronic pain.[8] **TRV045**, by modulating S1P1 receptor activity, is thought to counteract these pathological signaling pathways.







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Trevena Enrolls First Subject in TRV045 Proof-of-Concept Trial Evaluating S1PR Mechanism of Action and Target Engagement :: Trevena, Inc. (TRVN) [trevena.com]
- 2. sec.gov [sec.gov]
- 3. Trevena Announces Preliminary TRV045 Data from Two Proof-of-Concept Studies Evaluating S1PR Mechanism of Action and CNS Target Engagement :: Trevena, Inc. (TRVN) [trevena.com]
- 4. [PDF] Sphingosine-1-phosphate receptor 1 activation in astrocytes contributes to neuropathic pain | Semantic Scholar [semanticscholar.org]
- 5. pnas.org [pnas.org]
- 6. Sphingosine-1-phosphate receptor 1 activation in astrocytes contributes to neuropathic pain. | The Department of Pharmacology [pharmacology.arizona.edu]
- 7. researchgate.net [researchgate.net]
- 8. The Development and Maintenance of Paclitaxel-induced Neuropathic Pain Require Activation of the Sphingosine 1-Phosphate Receptor Subtype 1 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for TRV045 in In Vivo Neuropathic Pain Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15572528#trv045-protocol-for-in-vivo-neuropathic-pain-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com